molecular formula C14H17N3O4S B2392461 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896299-03-9

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2392461
CAS No.: 896299-03-9
M. Wt: 323.37
InChI Key: GUEXWEZTTWHWBR-UHFFFAOYSA-N
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Description

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, an acetamido group, and a thiophene ring

Mechanism of Action

Target of Action

The primary target of this compound is the Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is a glutamate transporter primarily found in astrocytes, and it plays a crucial role in maintaining the extracellular glutamate concentrations in the central nervous system .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) of EAAT2 . It enhances the uptake of glutamate, thereby reducing the extracellular concentrations of glutamate . This modulation is stereoselective, indicating that the compound interacts with specific sites on the EAAT2 protein .

Biochemical Pathways

By enhancing the uptake of glutamate, the compound indirectly influences the glutamatergic signaling pathway . Reduced extracellular glutamate concentrations can decrease the activation of glutamate receptors, thereby modulating neuronal excitability .

Pharmacokinetics

The compound exhibits favorable drug-like properties, including high metabolic stability on human liver microsomes . It shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties suggest good bioavailability and a low potential for drug-drug interactions .

Result of Action

The compound’s action results in potent antiseizure activity across in vivo mouse seizure models . It also shows activity in pain models, proving effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide typically involves multiple steps. One common method includes the coupling of intermediate compounds using carbonyldiimidazole (CDI) as a coupling reagent in dry dimethylformamide (DMF) as a solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives. Substitution reactions can lead to various acetamido derivatives depending on the nucleophile employed.

Scientific Research Applications

2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-7-8(2)22-14(12(7)13(21)15-3)16-9(18)6-17-10(19)4-5-11(17)20/h4-6H2,1-3H3,(H,15,21)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEXWEZTTWHWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)CN2C(=O)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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